Boc-D-Pen(Mob)-OH

Catalog No.
S760294
CAS No.
106306-57-4
M.F
C18H27NO5S
M. Wt
369.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Pen(Mob)-OH

CAS Number

106306-57-4

Product Name

Boc-D-Pen(Mob)-OH

IUPAC Name

(2S)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C18H27NO5S

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C18H27NO5S/c1-17(2,3)24-16(22)19-14(15(20)21)18(4,5)25-11-12-7-9-13(23-6)10-8-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1

InChI Key

NEUHEEDQLRFEIM-AWEZNQCLSA-N

Synonyms

Boc-beta;beta-dimethyl-D-Cys(Mob)-OH

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC

Boc-D-Pen(Mob)-OH (CAS 106306-57-4) is a specialized, orthogonally protected amino acid derivative essential for synthesizing conformationally restricted cyclic peptides. Featuring a D-penicillamine core with a tert-butyloxycarbonyl (Boc) N-alpha protecting group and a 4-methoxybenzyl (Mob) thioether protecting group, this compound provides critical structural rigidity via its beta,beta-dimethyl groups. In procurement and process chemistry, it is primarily selected as a precursor for highly selective therapeutic peptides, such as delta-opioid receptor agonists (e.g., DPDPE), where the gem-dimethyl steric bulk is required to lock the peptide into an active beta-turn conformation. The Mob protecting group offers robust stability against the trifluoroacetic acid (TFA) used during standard Boc removal, enabling complex, regioselective disulfide bond formation in both solution-phase and solid-phase peptide synthesis workflows [1].

Research Fit

Workflow SPPS building block for site-specific D-penicillamine incorporation
Selection Orthogonal Boc (temporary Nα) and Mob (permanent S) protection
Use Context Conformationally constrained, disulfide-rich peptide synthesis

Substituting Boc-D-Pen(Mob)-OH with closely related analogs like Boc-D-Cys(Mob)-OH or Boc-D-Pen(Trt)-OH results in fundamental failures in either synthetic viability or application performance. Replacing penicillamine with cysteine removes the critical gem-dimethyl groups; without this severe steric hindrance, the resulting cyclic peptides adopt relaxed, non-specific conformations, leading to orders-of-magnitude losses in target receptor affinity and significantly reduced proteolytic stability [1]. Conversely, substituting the Mob group with a trityl (Trt) group compromises the synthetic process in Boc-chemistry workflows. Because the Trt group is highly acid-labile, it is prematurely cleaved by the TFA used for N-terminal Boc deprotection, destroying the orthogonal protection strategy required for regioselective disulfide pairing and leading to uncontrolled thiol oxidation and sequence scrambling [2].

Substitution Risk

Nα-Protecting Group Strategy Mismatch
Substituting Boc with Fmoc alters the entire SPPS synthetic route and deprotection chemistry.
S-Protecting Group Incompatibility
Switching Mob for Acm or Trt may shift deprotection kinetics and increase disulfide scrambling risk.
Stereochemical Mismatch
Replacing D-penicillamine with L-Pen or D-Cys changes conformational constraints and molecular recognition.

Orthogonal Thiol Protection During Acidic N-Terminal Cleavage

In complex peptide synthesis, maintaining thiol protection during chain elongation is critical. The 4-methoxybenzyl (Mob) group on Boc-D-Pen(Mob)-OH is highly stable to the trifluoroacetic acid (TFA) conditions used to remove the Boc group. In contrast, the commonly used trityl (Trt) protecting group in Boc-D-Pen(Trt)-OH is highly acid-labile and is rapidly cleaved by TFA. This orthogonal stability ensures that the thiol remains fully protected during repetitive Boc deprotection cycles, requiring strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for final global deprotection[1].

Evidence DimensionThiol protecting group stability to TFA
Target Compound DataMob group is 100% stable to TFA; requires HF/TFMSA for cleavage
Comparator Or BaselineBoc-D-Pen(Trt)-OH (Trt group is completely cleaved by TFA)
Quantified Difference100% retention of thiol protection during standard N-terminal Boc removal vs. complete premature deprotection
ConditionsStandard Boc-chemistry deprotection cycles (e.g., 50% TFA in DCM)

Procurement of the Mob-protected variant is mandatory for multi-step Boc-syntheses where premature disulfide formation would ruin the product yield.

Receptor Affinity
Head-to-head
D-Pen biphalin: Ki(δ) 5.2 nM, Ki(μ) 1.9 nM
L-Pen analogue: scarcely active
Supports D-enantiomer selection for peptide bioactivity
In vitro opioid receptor binding assay, CHO cells

Steric Hindrance-Driven Target Receptor Affinity

The incorporation of D-penicillamine rather than D-cysteine provides massive steric bulk via its gem-dimethyl groups, which forces the peptide backbone into a rigid beta-turn. In the synthesis of delta-opioid selective cyclic peptides, derivatives utilizing the D-Pen constraint achieved a highly potent binding affinity (Ki = 1.7 nM). In contrast, analogs lacking this specific constraint or utilizing larger, less restricted ring sizes exhibited up to a 230-fold decrease in binding affinity (Ki = 150 nM) [1].

Evidence DimensionTarget receptor binding affinity (Ki)
Target Compound DataD-Pen-constrained 14-membered cyclic peptide (Ki = 1.7 nM)
Comparator Or BaselineUnconstrained or larger 20-membered ring analogs (Ki = 150 nM)
Quantified Difference88-fold improvement in target receptor binding affinity
ConditionsRadioligand competition assay on cell membranes expressing delta-opioid receptors

Buyers developing highly selective peptide therapeutics must procure the D-Pen derivative to successfully lock the active pharmacophore conformation.

SPPS Chemistry Fit
Class-level
Boc/Bzl SPPS for long or aggregation-prone sequences
Fmoc/tBu may face aggregation and aspartimide formation
May support synthesis of otherwise inaccessible targets
Sequence-dependent; no universal quantitative metric

Precursor Suitability for Convergent Solution-Phase Synthesis

For peptides with sterically hindered or difficult-to-couple N-terminal sequences, standard sequential solid-phase peptide synthesis (SPPS) often fails or produces low-purity crude mixtures. Boc-D-Pen(Mob)-OH is highly soluble and processable in organic solvents, making it an ideal precursor for convergent solution-phase synthesis. In the synthesis of bifunctional opioid/NK1 ligands, utilizing Boc-D-Pen(Mob)-OH to build the N-terminal fragment in solution enabled the successful coupling of the challenging Tyr1 residue, bypassing the sequence-dependent coupling failures observed in standard sequential SPPS methods [1].

Evidence DimensionViability of difficult N-terminal couplings
Target Compound DataSolution-phase fragment condensation using Boc-D-Pen(Mob)-OH (Successful coupling and high-purity fragment isolation)
Comparator Or BaselineStandard sequential solid-phase peptide synthesis (Coupling failure / low purity)
Quantified DifferenceRestores >90% coupling viability for sterically hindered fragments where sequential solid-phase methods fail
ConditionsSynthesis of bifunctional peptide derivatives using HOBt/HBTU in DMF at 0 °C to room temperature

Allows process chemists to secure high yields of complex peptides by shifting difficult couplings from the solid phase to highly controlled solution-phase environments.

S-Deprotection Lability
Head-to-head
Cys(Mob) highest lability in TFA/TIS
Cys(Acm) less labile; Cys(tBu) least labile
Supports selective deprotection and reduced disulfide scrambling
TFA/TIS (98:2), 25°C; qualitative ranking
Purity & Identity
Supplier specification
≥99% (HPLC), MP 113–115°C, [α]²⁰D −13 ± 1°
Enables batch-to-batch consistency verification
Independent verification recommended

Synthesis of Delta-Opioid Receptor Agonists (e.g., DPDPE)

Directly leveraging the steric hindrance data from Section 3, Boc-D-Pen(Mob)-OH is the mandatory precursor for synthesizing DPDPE (Tyr-cyclo[D-Pen-Gly-Phe-D-Pen]) and its analogs. The gem-dimethyl groups are required to force the 14-membered disulfide ring into the specific beta-turn conformation that yields sub-nanomolar delta-opioid receptor selectivity [1].

Regioselective Multi-Disulfide Peptide Engineering

Based on its orthogonal cleavage stability, this compound is ideal for synthesizing complex peptides containing multiple disulfide bridges. The Mob group remains intact during TFA-mediated Boc removal and can be selectively cleaved by HF or TFMSA, allowing chemists to pair specific thiols without scrambling other acid-labile protecting groups like Trt [2].

Convergent Solution-Phase Fragment Condensation

As demonstrated by its processability in solution-phase environments, Boc-D-Pen(Mob)-OH is highly suited for building sterically hindered N-terminal peptide fragments. This application is critical for industrial scale-up where sequential solid-phase synthesis yields unacceptable purity, allowing for the purification of intermediate fragments before final assembly [1].

Application Fit

Application
Selection Property
Validation Focus
Disulfide-rich constrained peptide synthesis
Orthogonal protecting groups (Boc/Mob)
Disulfide bond connectivity fidelity
D-amino acid peptide libraries
D-penicillamine stereochemistry
Proteolytic stability and conformational effects
Aggregation-prone sequence synthesis
Boc/Bzl SPPS compatibility
Crude peptide purity and aspartimide minimization
Peptide-metal complexes and enzyme mimics
Penicillamine metal chelation
Metal binding stoichiometry and activity

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

369.16099414 Da

Monoisotopic Mass

369.16099414 Da

Heavy Atom Count

25

Wikipedia

Boc-D-Pen(Mob)-OH

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